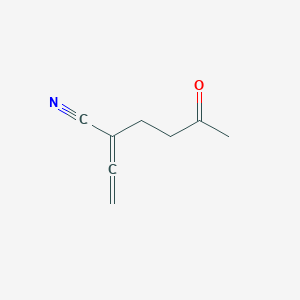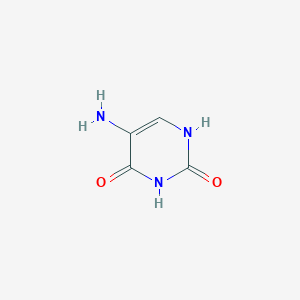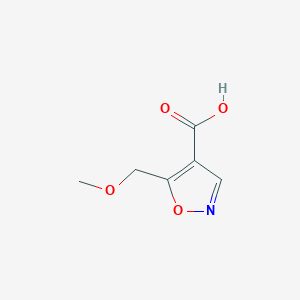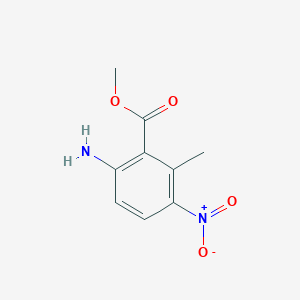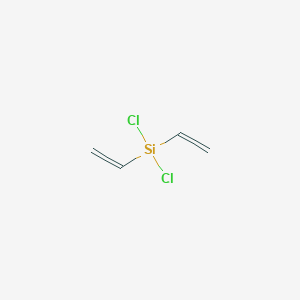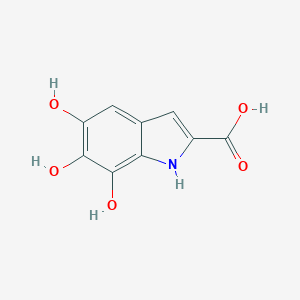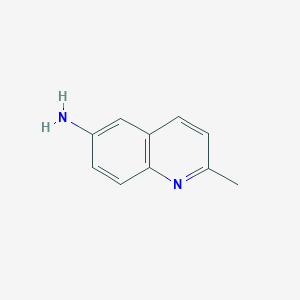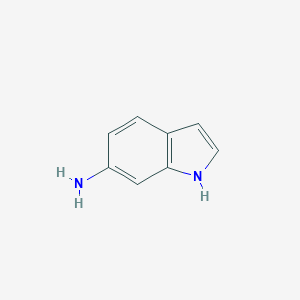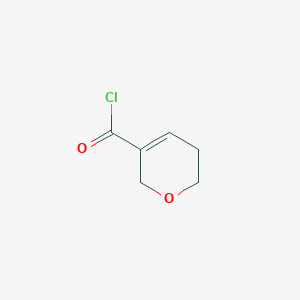
3,6-Dihydro-2H-pyran-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydro-2H-pyran-5-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a versatile building block that can be used in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of 3,6-Dihydro-2H-pyran-5-carbonyl chloride is not fully understood. However, it is believed that this compound can undergo nucleophilic substitution reactions with various functional groups, including alcohols, amines, and thiols. This reactivity makes 3,6-Dihydro-2H-pyran-5-carbonyl chloride a useful building block in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3,6-Dihydro-2H-pyran-5-carbonyl chloride. However, studies have shown that this compound can be metabolized to 5-(hydroxymethyl)furfural, which has been shown to have cytotoxic and genotoxic effects in vitro. Further research is needed to fully understand the potential health effects of 3,6-Dihydro-2H-pyran-5-carbonyl chloride.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,6-Dihydro-2H-pyran-5-carbonyl chloride in lab experiments is its reactivity with various functional groups, which allows for the synthesis of a wide range of organic compounds. Additionally, the synthesis method for 3,6-Dihydro-2H-pyran-5-carbonyl chloride has been optimized to produce high yields of pure product. However, one limitation of using this compound is its potential health effects, which may require additional safety precautions in lab experiments.
Orientations Futures
There are several future directions for the use of 3,6-Dihydro-2H-pyran-5-carbonyl chloride in scientific research. One direction is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, 3,6-Dihydro-2H-pyran-5-carbonyl chloride can be further investigated for its potential applications in the synthesis of pharmaceuticals and materials. Further research is also needed to fully understand the health effects of this compound and to develop appropriate safety guidelines for its use in lab experiments.
In conclusion, 3,6-Dihydro-2H-pyran-5-carbonyl chloride is a versatile building block that has gained significant attention in the field of scientific research. Its unique properties and potential applications make it a valuable tool for organic synthesis. However, further research is needed to fully understand the potential health effects of this compound and to develop appropriate safety guidelines for its use in lab experiments.
Méthodes De Synthèse
The synthesis of 3,6-Dihydro-2H-pyran-5-carbonyl chloride is a multi-step process that involves the reaction of 5-hydroxymethylfurfural with thionyl chloride in the presence of pyridine. The resulting product is then treated with acetic anhydride to form the final product. This synthesis method has been optimized to produce high yields of 3,6-Dihydro-2H-pyran-5-carbonyl chloride with minimal impurities.
Applications De Recherche Scientifique
3,6-Dihydro-2H-pyran-5-carbonyl chloride has been widely used in scientific research due to its unique properties. This compound can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, 3,6-Dihydro-2H-pyran-5-carbonyl chloride has been used as a reagent in the preparation of chiral auxiliaries and ligands for asymmetric synthesis.
Propriétés
Numéro CAS |
133609-62-8 |
|---|---|
Nom du produit |
3,6-Dihydro-2H-pyran-5-carbonyl chloride |
Formule moléculaire |
C6H7ClO2 |
Poids moléculaire |
146.57 g/mol |
Nom IUPAC |
3,6-dihydro-2H-pyran-5-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2 |
Clé InChI |
REOBYVOZNUNDJW-UHFFFAOYSA-N |
SMILES |
C1COCC(=C1)C(=O)Cl |
SMILES canonique |
C1COCC(=C1)C(=O)Cl |
Synonymes |
2H-Pyran-3-carbonyl chloride, 5,6-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



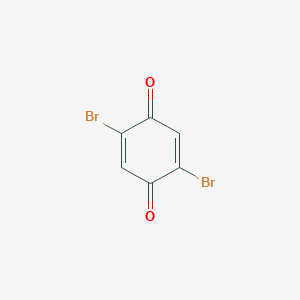
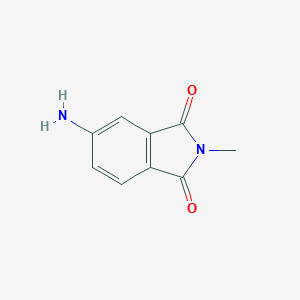
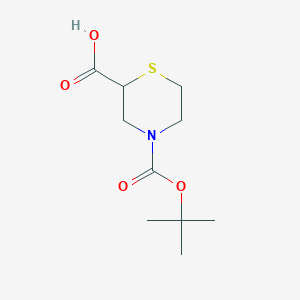
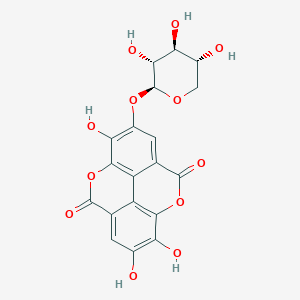
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)

